molecular formula C10H10ClNO4 B6178306 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride CAS No. 2567503-73-3

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride

Cat. No.: B6178306
CAS No.: 2567503-73-3
M. Wt: 243.6
InChI Key:
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Description

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core structure, which is known for its diverse biological activities. The presence of aminomethyl and dihydroxy groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the chromen-2-one reacts with formaldehyde and a primary amine.

    Hydroxylation: The hydroxyl groups at positions 6 and 7 can be introduced through selective hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aminomethyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzonitrile hydrochloride
  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)-6,7-dimethoxy-2H-chromen-2-one

Uniqueness

4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride is unique due to the presence of both aminomethyl and dihydroxy groups on the chromen-2-one core. This combination of functional groups enhances its chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

2567503-73-3

Molecular Formula

C10H10ClNO4

Molecular Weight

243.6

Purity

95

Origin of Product

United States

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